molecular formula C6H4Cl2N2O2 B1519758 4-Amino-2,6-dichloronicotinic acid CAS No. 929288-22-2

4-Amino-2,6-dichloronicotinic acid

Cat. No. B1519758
M. Wt: 207.01 g/mol
InChI Key: VOVZKEQDQUXIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dichloronicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 . It is used as a reagent in the synthesis of pyrimidine-based scaffolds .


Synthesis Analysis

The synthesis of 4-Amino-2,6-dichloronicotinic acid involves a multi-step reaction. The first step involves the use of lithium aluminium hydride in tetrahydrofuran for 4 hours at 0 - 20 °C. The second step involves the use of manganese (IV) oxide in tetrahydrofuran for 12 hours at 0 - 20 °C .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dichloronicotinic acid consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of 4-Amino-2,6-dichloronicotinic acid is predicted to be 454.4±45.0 °C. Its density is predicted to be 1.705±0.06 g/cm3. It should be stored at temperatures between 2-8°C. Its pKa value is predicted to be 2.51±0.28 .

Scientific Research Applications

Cross-Coupling Reactions

4-Amino-2,6-dichloronicotinic acid has been utilized in regioselective cross-coupling reactions. These reactions involve boronic acids and dihalo heterocycles, leading to the selective production of substituted nicotinic acids. Such processes are critical in organic chemistry for synthesizing complex molecules (Houpis et al., 2010).

Agricultural Applications

Research has indicated that derivatives of 4-Amino-2,6-dichloronicotinic acid can be potential agricultural agents. Specifically, a series of 4-substituted anilides of this compound has been synthesized and tested for herbicidal, pesticidal, or fungicidal properties (Setliff & Soman, 1992).

Potential in Radiochemistry

6-Hydrazinonicotinic acid (HYNIC) and its analogs, including 4-Amino-2,6-dichloronicotinic acid, have been studied for their ability to bind technetium in radiolabeling applications. This research is particularly relevant in the context of developing radiopharmaceuticals for medical imaging (Meszaros et al., 2011).

Plant Growth Regulation

There's evidence that certain derivatives of picolinic acid, which include 4-Amino-2,6-dichloronicotinic acid, can function as plant growth regulators. These compounds have shown higher toxicity to broad-leaved plants compared to other common herbicides and possess unique absorption and soil-leaching characteristics (Hamaker et al., 1963).

Electrocatalytic Synthesis

Studies have explored the electrocatalytic synthesis of 6-aminonicotinic acid using 4-Amino-2,6-dichloronicotinic acid as a precursor. This involves the electrochemical reduction of halide-substituted pyridines, presenting potential applications in organic synthesis (Gennaro et al., 2004).

Induction of Plant Defense Responses

Research has shown that 2,6-Dichloroisonicotinic acid, closely related to 4-Amino-2,6-dichloronicotinic acid, can induce plant defense responses, including the synthesis of pathogenesis-related proteins. This finding is significant in the field of plant pathology and agriculture (Conrath et al., 1995).

Safety And Hazards

The safety symbols for 4-Amino-2,6-dichloronicotinic acid according to the Globally Harmonized System (GHS) include GHS07. The hazard statements include H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

4-amino-2,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZKEQDQUXIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670383
Record name 4-Amino-2,6-dichloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dichloronicotinic acid

CAS RN

929288-22-2
Record name 4-Amino-2,6-dichloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Amino-2,6-dichloronicotinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Amino-2,6-dichloronicotinic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-2,6-dichloronicotinic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-2,6-dichloronicotinic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-2,6-dichloronicotinic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-2,6-dichloronicotinic acid

Citations

For This Compound
3
Citations
MY Jang, S De Jonghe, LJ Gao, P Herdewijn - Tetrahedron letters, 2006 - Elsevier
The synthesis of a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold is described. The chlorine at position 5 can selectively be displaced by different palladium-catalyzed cross-coupling …
Number of citations: 16 www.sciencedirect.com
MY Jang - 2009 - lirias.kuleuven.be
Bicyclic aromatic heterocycles (such as quinazolines, indoles, benzimida zoles and purines) are well-known pharmacophores in drug discovery. These privileged structures are well …
Number of citations: 3 lirias.kuleuven.be
Y Liu, Q Ding, X Wu - The Journal of Organic Chemistry, 2008 - ACS Publications
Rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines and Formation of Polyfunctional Pyridines | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.